molecular formula C7H3Br2F3O B2628058 2,6-Dibromo-4-trifluoromethylphenol CAS No. 35852-57-4

2,6-Dibromo-4-trifluoromethylphenol

Cat. No.: B2628058
CAS No.: 35852-57-4
M. Wt: 319.903
InChI Key: IEMNQLAXBXXIKT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenols Research

Halogenated phenols are a class of compounds that have been the subject of extensive research due to their presence as environmental pollutants and their utility as chemical intermediates. rsc.orgnih.gov These compounds can be formed through industrial processes and during water treatment, such as the chlorination of potable water. oup.com Research has focused on their detection in the environment, with studies identifying various chlorinated and brominated phenols in raw and treated water samples across different seasons. oup.com

The toxicity and persistence of halogenated phenols are significant concerns, prompting investigations into their degradation. rsc.orgnih.gov For instance, some poly-halogenated phenols, like pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP), are known for their high toxicity. nih.gov Studies have explored methods to detoxify these pollutants, such as using enzyme-catalyzed copolymerization or photocatalytic processes to reduce their halogen content. nih.govcapes.gov.br The strategic placement of halogens on a phenolic compound can enhance its antimicrobial and antibiofilm activities, as seen with 2,4,6-triiodophenol, suggesting that halogenation can be a tool to modulate biological activity while potentially alleviating toxicity. nih.gov

Significance of Trifluoromethylation in Organic Chemistry

The introduction of a trifluoromethyl (–CF₃) group into an organic molecule is a critical strategy in modern organic and medicinal chemistry. bohrium.comscilit.com This group imparts unique properties to the parent molecule due to the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org The –CF₃ group is a strong electron-withdrawing substituent and is known for its high metabolic stability, stemming from the strength of the carbon-fluorine bond. mdpi.com

In drug design, trifluoromethylation is employed to enhance a compound's efficacy and physicochemical profile. bohrium.comscilit.com Key benefits of including a –CF₃ group include:

Enhanced Metabolic Stability : Replacing hydrogen atoms with fluorine can block metabolic hotspots, increasing the half-life of a drug. mdpi.com

Increased Lipophilicity : The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. mdpi.comnih.gov

Modulated Acidity/Basicity : As a powerful electron-withdrawing group, it can significantly increase the acidity of nearby functional groups, such as the hydroxyl group in phenols, or lower the basicity of amines. wikipedia.org

Improved Binding Affinity : The group can enhance interactions with biological targets through electrostatic and hydrogen bonding. mdpi.com

The trifluoromethyl group is often used as a bioisostere for chlorine or methyl groups to fine-tune a molecule's steric and electronic properties for optimal therapeutic potential. wikipedia.orgnih.gov

Historical Development of Synthetic Methodologies for Similar Polyhalogenated Arenes

The synthesis of polyhalogenated arenes, including halogenated phenols, has evolved over time, with various methods being developed to achieve specific substitution patterns. The direct halogenation of aromatic compounds is a fundamental method. For instance, the bromination of phenol (B47542) using reagents like N-Bromosuccinimide can yield di- or tri-substituted products such as 2,6-Dibromophenol (B46663) and 2,4,6-Tribromophenol. chemicalbook.comwikipedia.org

The preparation of haloarenes can be achieved through several established routes, as outlined in foundational organic chemistry principles. ncert.nic.inshaalaa.com These methods include:

Electrophilic Halogenation : Direct reaction of an aromatic ring with halogens (like Br₂ or Cl₂) in the presence of a Lewis acid catalyst. For activated rings like phenol, a catalyst may not be necessary.

Sandmeyer Reaction : A versatile method for introducing halogens onto an aromatic ring starting from an aniline (B41778) derivative, which is converted to a diazonium salt and then treated with a copper(I) halide.

The introduction of a trifluoromethyl group historically presented challenges, but several methods have become standard. wikipedia.org The Swarts reaction, which uses antimony halides, can convert trihalomethyl groups to trifluoromethyl groups. wikipedia.org More modern methods involve the use of trifluoromethylating agents like Ruppert's reagent for carbonyl compounds or the reaction of aryl iodides with trifluoromethyl copper. wikipedia.org The synthesis of a molecule like 2,6-Dibromo-4-trifluoromethylphenol would likely involve a multi-step process, potentially starting with a trifluoromethyl-substituted precursor that is subsequently brominated, or by introducing the trifluoromethyl group onto a pre-existing dibromophenol structure.

Table 2: List of Mentioned Chemical Compounds

Compound Name
2,4,6-Tribromophenol
2,4,6-triiodophenol
2,6-Dibromo-4-methylphenol
2,6-Dibromo-4-nitrophenol (B181593)
This compound
2,6-Dibromophenol
Antimony trifluoride
Antimony pentachloride
Aryl iodide
Bromine
Chlorine
N-Bromosuccinimide
Pentabromophenol
Pentachlorophenol
Phenol
Ruppert's reagent

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMNQLAXBXXIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dibromo 4 Trifluoromethylphenol

Classical Synthetic Routes

The traditional synthesis of 2,6-dibromo-4-trifluoromethylphenol is primarily achieved through two strategic approaches: the bromination of a trifluoromethylphenol precursor or the trifluoromethylation of a dibrominated phenol (B47542).

Electrophilic Bromination Strategies on Trifluoromethylphenols

The most direct and common classical route involves the electrophilic aromatic substitution of 4-(trifluoromethyl)phenol. In this strategy, the starting material, 4-(trifluoromethyl)phenol, is treated with a brominating agent. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the trifluoromethyl (-CF3) group is a deactivating, meta-directing group. Due to the powerful activating effect of the hydroxyl group, electrophilic attack by bromine is directed to the positions ortho to the -OH group, which are positions 2 and 6.

Because the phenol ring is highly activated, these bromination reactions can be difficult to control, often leading to di- and tri-bromo products readily. libretexts.org Common brominating agents such as bromine water (Br2 in H2O) or N-Bromosuccinimide (NBS) are frequently employed. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or dichloromethane (B109758). For instance, the bromination of p-substituted phenols in glacial acetic acid is a well-established method that proceeds with high efficiency. youtube.com The high reactivity of the phenol substrate means that a Lewis acid catalyst, often required for the bromination of less activated aromatic rings, is not necessary. youtube.com

The general mechanism involves the polarization of the bromine molecule by the solvent or an additive, generating an electrophilic bromine species (Br+). The electron-rich phenol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated phenol. Given the starting material, this process occurs twice to yield the final this compound.

Trifluoromethylation Approaches of Brominated Phenolic Precursors

An alternative classical strategy involves introducing the trifluoromethyl group onto a pre-existing 2,6-dibromophenol (B46663) ring. This approach is generally more complex than electrophilic bromination. The direct introduction of a -CF3 group onto an aromatic ring requires specialized reagents capable of acting as either nucleophilic or electrophilic "CF3" sources.

For a nucleophilic approach, the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is one of the most widely used reagents for delivering a trifluoromethyl anion (CF3-) equivalent. google.comsigmaaldrich.comwikipedia.org However, this method is typically used for the trifluoromethylation of carbonyl compounds or in metal-catalyzed cross-coupling reactions with aryl halides, rather than direct C-H trifluoromethylation of a phenol. princeton.edunih.gov

Electrophilic trifluoromethylation ("CF3+" source) presents another possibility. Reagents such as S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) or hypervalent iodine compounds (e.g., Togni's reagents) are designed for this purpose. beilstein-journals.org These powerful electrophiles can react with electron-rich aromatic systems. However, the 2,6-dibromophenol substrate is significantly deactivated by the two electron-withdrawing bromine atoms, making direct electrophilic trifluoromethylation challenging and often requiring harsh conditions or specific catalytic systems. beilstein-journals.org

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign and sustainable.

Green Chemistry Principles in Chemical Synthesis of Halogenated Phenols

The synthesis of halogenated phenols, including this compound, can be assessed and improved using the 12 Principles of Green Chemistry. acs.orgroyalsocietypublishing.org Key principles applicable to this synthesis include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are inherently superior to stoichiometric ones in this regard. acs.org

Use of Safer Solvents and Auxiliaries : Many classical brominations use chlorinated solvents like dichloromethane or excess acetic acid. Green approaches favor the use of safer solvents such as water, methanol (B129727), or ethanol (B145695), or even solvent-free conditions where possible. royalsocietypublishing.orgnih.govjddhs.com

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts can enhance selectivity, allow for milder reaction conditions, and are often recyclable, reducing waste. acs.orgtandfonline.com

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org Direct bromination of 4-trifluoromethylphenol aligns with this principle by avoiding the need to protect the hydroxyl group.

A greener approach to bromination might involve the in situ generation of the brominating agent from a bromide salt (e.g., KBr or NaBr) and an oxidant like hydrogen peroxide (H2O2). nih.gov This avoids the direct handling of hazardous elemental bromine and produces water as the primary byproduct, enhancing the safety and environmental profile of the synthesis. nih.gov

Catalytic Methodologies for Selective Functionalization

Catalysis is a cornerstone of modern synthesis, offering pathways to higher selectivity and efficiency under milder conditions. For the synthesis of this compound, catalytic methods primarily focus on the electrophilic bromination step.

One effective strategy involves the use of an acid catalyst with a brominating agent. For example, the mono ortho-bromination of para-substituted phenols has been achieved with high selectivity using N-bromosuccinimide (NBS) in ACS-grade methanol, with para-toluenesulfonic acid (pTsOH) as a catalyst (10 mol%). nih.gov While this study aimed for mono-bromination, the principles can be adapted for di-bromination by adjusting the stoichiometry of NBS. The pTsOH is believed to protonate the NBS, generating a more reactive electrophilic bromine species. nih.gov

Another advanced catalytic system employs a combination of (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum tribromide (AlBr3). nih.gov This system generates a highly reactive I(III)-based brominating agent in situ. This method has proven effective for the bromination of a wide range of electron-rich and even some electron-poor phenols under mild conditions. nih.gov

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. For the electrophilic bromination of 4-trifluoromethylphenol, key parameters include the choice of brominating agent, solvent, temperature, and reaction time.

Research on the bromination of analogous p-substituted phenols provides valuable insights. A study on the bromination of various phenols found that optimal reactivity for systems using KBr-KBrO3 or NBS was achieved in acidic media (pH 3-4). chemrxiv.orgchemrxiv.orgresearchgate.net The choice of solvent is also critical; polar protic solvents like methanol can dramatically accelerate the rate of NBS-mediated bromination compared to less polar solvents like acetonitrile. nih.gov

To achieve high yields of the di-brominated product, a molar excess of the brominating agent is typically required. The method of addition can also influence the outcome. For highly reactive substrates, the slow or portion-wise addition of the brominating agent can help control the reaction and prevent over-bromination or side reactions. nih.gov The table below summarizes optimization data for the selective bromination of p-cresol, a close structural analog to 4-trifluoromethylphenol, highlighting the impact of controlled reagent addition.

EntryStarting MaterialBrominating Agent (equiv.)Catalyst (mol%)SolventAddition MethodProduct Ratio (Substrate:Mono:Di)Isolated Yield (Mono-bromo)Reference
1p-CresolNBS (1.0)p-TsOH (10)MethanolSingle Portion6:87:7- nih.gov
2p-CresolNBS (1.0)p-TsOH (10)MethanolSlow Addition (20 min)3:94:392% nih.gov

This data demonstrates that controlling the concentration of the electrophile via slow addition significantly improves the selectivity for the desired product, a principle directly applicable to optimizing the synthesis of this compound. nih.gov

Isotope-Labeled Analogs for Mechanistic Investigations

The introduction of isotopic labels, such as deuterium (B1214612) or carbon-13, into the structure of this compound would provide a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analysis. For instance, deuterium-labeled compounds can be used to probe kinetic isotope effects, which can reveal the rate-determining step of a reaction. Carbon-13 labeled analogs are invaluable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to follow the transformation of the carbon skeleton.

While specific synthetic preparations for labeled this compound are not detailed, the availability of labeled precursors for similar phenolic compounds suggests potential synthetic strategies. For example, isotopically labeled 2,6-dibromophenol, with either deuterium or carbon-13, is commercially available. medchemexpress.comisotope.com This indicates that methodologies for the isotopic labeling of dibromophenols exist.

A plausible, though not explicitly documented, approach for the synthesis of labeled this compound could involve the bromination of an isotopically labeled 4-trifluoromethylphenol precursor. The synthesis of 4-trifluoromethylphenol itself can be achieved through various methods, including the reaction of 4-trifluoromethylchlorobenzene with a benzyl (B1604629) oxide followed by hydrogenolysis. epo.org To introduce an isotopic label, one could envision utilizing a labeled starting material in this synthetic sequence.

The table below outlines hypothetical data for potential isotopically labeled analogs of this compound, based on the known molecular weight of the unlabeled compound and the masses of the stable isotopes.

Compound NameIsotopic LabelMolecular Weight ( g/mol )
This compoundUnlabeled337.93
This compound-d₁Deuterium (¹H replaced by ²H)338.94
This compound-¹³C₁Carbon-13 (¹²C replaced by ¹³C)338.93
This compound-¹³C₆Carbon-13 (all 6 aromatic ¹²C replaced by ¹³C)343.95

Note: The molecular weights are calculated based on the most common isotopes and are for illustrative purposes.

Mechanistic investigations that could benefit from such labeled compounds include studying its environmental degradation pathways, its metabolism in biological systems, or its role in chemical reactions where it might act as a reactant or catalyst. The distinct mass spectrometric fragmentation patterns and NMR signals of the labeled analogs would allow for unambiguous tracking and quantification.

Reactivity and Reaction Mechanisms of 2,6 Dibromo 4 Trifluoromethylphenol

The reactivity of 2,6-dibromo-4-trifluoromethylphenol is dictated by the electronic properties of its substituents: the hydroxyl group (-OH), two bromine atoms (-Br), and a trifluoromethyl group (-CF3). The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the bromine atoms are deactivating through their inductive effect but are also ortho-, para-directing due to their ability to donate electron density via resonance. The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect and directs electrophiles to the meta position. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution Reactions

Further functionalization of the aromatic nucleus of this compound through electrophilic aromatic substitution is challenging due to the steric hindrance and the deactivating effects of the bromine and trifluoromethyl substituents. The positions ortho to the hydroxyl group are already occupied by bulky bromine atoms, and the position para to the hydroxyl group is substituted with the strongly deactivating trifluoromethyl group.

The remaining unsubstituted positions on the aromatic ring (meta to the hydroxyl group) are electronically deactivated by both the bromine atoms and the trifluoromethyl group. However, under forcing conditions, electrophilic substitution might be possible. The table below summarizes the expected reactivity towards common electrophilic aromatic substitution reactions.

ReactionReagentsExpected Product(s)Remarks
NitrationHNO₃/H₂SO₄3-Nitro-2,6-dibromo-4-trifluoromethylphenolThe reaction is expected to be slow due to the deactivated nature of the ring. The nitro group would likely substitute at the position meta to the hydroxyl group.
HalogenationBr₂/FeBr₃No reaction expectedThe ring is already heavily brominated and deactivated, making further halogenation unlikely under standard conditions.
SulfonationFuming H₂SO₄This compound-3-sulfonic acidSulfonation is a reversible reaction and can sometimes be achieved on highly deactivated rings under harsh conditions.
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or RCOCl/AlCl₃No reaction expectedThe strong deactivating effect of the trifluoromethyl group and the presence of the phenolic hydroxyl group (which can coordinate with the Lewis acid catalyst) prevent Friedel-Crafts reactions. youtube.com

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is a result of the competing directing effects of the substituents.

Hydroxyl Group (-OH): Strongly activating and ortho, para-directing. libretexts.org

Bromine Atoms (-Br): Deactivating via induction but ortho, para-directing via resonance. libretexts.org

Trifluoromethyl Group (-CF₃): Strongly deactivating and meta-directing. libretexts.org

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can act as a nucleophile, participating in reactions such as O-alkylation and O-acylation.

O-Alkylation and O-Acylation Reactions

The synthesis of ethers and esters from this compound can be achieved through O-alkylation and O-acylation, respectively. These reactions typically proceed via the formation of a more nucleophilic phenoxide intermediate by treating the phenol (B47542) with a base.

O-Alkylation (Williamson Ether Synthesis): This reaction involves the deprotonation of the phenol with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Reaction Scheme: Ar-OH + Base → Ar-O⁻ → Ar-O-R + X⁻ (where Ar = 2,6-dibromo-4-trifluoromethylphenyl and R-X is an alkyl halide)

O-Acylation: The esterification of the phenol can be achieved by reacting it with an acyl halide or an acid anhydride (B1165640) in the presence of a base.

Reaction Scheme: Ar-OH + RCOCl → Ar-O-COR + HCl (in the presence of a base like pyridine)

The table below provides examples of expected O-alkylation and O-acylation products.

Reaction TypeReagentProduct
O-AlkylationMethyl iodide (CH₃I)2,6-Dibromo-1-methoxy-4-(trifluoromethyl)benzene
O-AlkylationBenzyl (B1604629) bromide (C₆H₅CH₂Br)1-(Benzyloxy)-2,6-dibromo-4-(trifluoromethyl)benzene
O-AcylationAcetyl chloride (CH₃COCl)(2,6-Dibromo-4-(trifluoromethyl)phenyl) acetate
O-AcylationBenzoyl chloride (C₆H₅COCl)(2,6-Dibromo-4-(trifluoromethyl)phenyl) benzoate

Coordination Chemistry and Ligand Properties

While specific studies on the coordination chemistry of this compound are not extensively documented, phenols, in general, can act as ligands for metal ions. The phenoxide, formed upon deprotonation, can coordinate to a metal center through the oxygen atom. The presence of the electron-withdrawing trifluoromethyl and bromine substituents would increase the acidity of the phenolic proton, facilitating the formation of the phenoxide anion.

The bulky bromine atoms in the ortho positions could provide steric hindrance around a coordinated metal center, potentially influencing the geometry and stability of the resulting complex. Such sterically hindered phenoxide ligands can be valuable in catalysis, for example, in controlling the coordination number and reactivity of the metal center.

Carbon-Bromine Bond Reactivity

The carbon-bromine bonds in this compound are potential sites for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The two bromine atoms are chemically equivalent, which simplifies the outcome of mono-substitution reactions. However, achieving selective mono- versus di-substitution can be a challenge and often depends on the reaction conditions and the stoichiometry of the reagents.

The table below summarizes potential cross-coupling reactions involving the C-Br bonds.

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki Coupling Arylboronic acid (Ar'B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl
Heck Coupling Alkene (e.g., styrene)Pd catalyst (e.g., Pd(OAc)₂), BaseSubstituted alkene
Buchwald-Hartwig Amination Amine (R₂NH)Pd catalyst, Ligand, BaseAryl amine
Sonogashira Coupling Terminal alkynePd/Cu catalyst, BaseAryl alkyne

These reactions would proceed via the typical catalytic cycles involving oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of the oxidative addition step.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of two bromine atoms on the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. nih.gov The reactivity of the C-Br bonds can be exploited to introduce a wide range of substituents, leading to complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. libretexts.org For this compound, a stepwise or double coupling is possible, allowing for the synthesis of mono- or di-arylated products. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.govlibretexts.org The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method would allow for the introduction of vinyl groups at the 2- and/or 6-positions of the phenol. The reaction typically demonstrates high trans selectivity. organic-chemistry.org The development of highly active and stable phosphine-free palladium catalysts has broadened the scope of this reaction. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly effective method for synthesizing arylalkynes. With this compound, this reaction can be used to introduce one or two alkynyl substituents. The reaction is typically run under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org Regioselectivity can be an important consideration in di-halogenated substrates, where the more reactive halide site often reacts first. libretexts.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for this compound
ReactionCoupling PartnerTypical Catalyst SystemGeneral Product Type
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., K₂CO₃, Cs₂CO₃)Arylated/Vinylated Phenols
Heck ReactionAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd/C with a base (e.g., Et₃N) and often a phosphine (B1218219) ligandAlkenylated Phenols
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂ with a Cu(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N)Alkynylated Phenols

Reductive Dehalogenation Pathways

Reductive dehalogenation is a process that involves the removal of halogen atoms and their replacement with hydrogen. For this compound, this can lead to the formation of 2-Bromo-4-trifluoromethylphenol, 4-trifluoromethylphenol, or a mixture thereof, depending on the reaction conditions and the reducing agent employed.

This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or by using chemical reductants. Studies on similar polyhalogenated aromatic compounds have shown that magnetite (Fe₃O₄) can act as a photocatalyst for reductive dehalogenation. mdpi.com For instance, the degradation of 4,4'-isopropylidenebis(2,6-dibromophenol) (TBBPA) can be catalyzed by magnetite under reductive conditions, proceeding through a mechanism involving a photogenerated surface electron. mdpi.com Another pathway involves microbial degradation. While not a purely chemical method, studies on 2,6-dibromo-4-nitrophenol (B181593) have identified bacterial strains capable of utilizing the compound, initiating its breakdown through sequential denitration and debromination catalyzed by enzymes. nih.gov

Table 2: Potential Reductive Dehalogenation Pathways
MethodTypical Reagents/ConditionsPotential Products
Catalytic HydrogenationH₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate2-Bromo-4-trifluoromethylphenol, 4-Trifluoromethylphenol
Chemical ReductionZinc dust in acetic acid; Sodium borohydride (B1222165) with a catalystPartially or fully dehalogenated phenols
Photocatalytic ReductionUV light, photocatalyst (e.g., Fe₃O₄), electron donorDebrominated intermediates

Trifluoromethyl Group Transformations

Stability and Chemical Transformations of the CF₃ Moiety

The trifluoromethyl (CF₃) group is renowned for its high chemical and metabolic stability. nih.gov This robustness is due to the strength of the carbon-fluorine bonds. tcichemicals.com As a result, the CF₃ group in this compound is generally unreactive under standard synthetic conditions, such as those used for the cross-coupling or dehalogenation reactions mentioned previously. tcichemicals.com Its strong electron-withdrawing nature significantly impacts the electronic properties of the aromatic ring, increasing the acidity of the phenolic proton. wikipedia.org

While direct transformation of the CF₃ group is challenging, specialized methods have been developed. These transformations are not typically performed on substrates like this compound but illustrate the possibilities under specific conditions. For example, selective C-F bond functionalization can sometimes be achieved in molecules where a neighboring group can assist the reaction, such as an ortho-hydrosilyl group. tcichemicals.com Another approach involves the C-F bond etherification of trifluoromethylalkenes with phenols, a reaction that generates a difluoromethylene moiety. acs.org However, applying such transformations to the stable benzotrifluoride (B45747) unit of this compound would require harsh conditions or highly specialized reagents that are not commonly employed.

Kinetic and Mechanistic Elucidation of Reactivity Pathways

Understanding the kinetics and mechanisms of reactions involving this compound provides insight into its reactivity and allows for the optimization of reaction conditions.

For transition metal-catalyzed cross-coupling reactions , the catalytic cycle generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.org The oxidative addition of the C-Br bond to the low-valent palladium catalyst is often the rate-determining step. libretexts.org The electronic properties of the substrate play a crucial role; the electron-withdrawing trifluoromethyl group can facilitate this step. However, the steric hindrance from the two ortho-bromine atoms and the adjacent hydroxyl group can also influence the reaction rate. In di-halogenated substrates, the first coupling reaction is typically faster than the second, and regioselectivity can be controlled by modulating reaction conditions.

For reductive dehalogenation , the mechanism can vary significantly with the chosen method. In photocatalytic processes using catalysts like magnetite, the reaction may follow an Eley-Rideal mechanism, where a photogenerated electron on the catalyst surface directly attacks the substrate molecule from the solution. mdpi.com This can lead to the formation of a radical anion intermediate, which then expels a bromide ion. mdpi.com Kinetic studies of similar processes often show pseudo-first-order behavior. mdpi.com In the case of microbial degradation, the kinetics can be described by models such as the Haldane inhibition model, which accounts for substrate inhibition at high concentrations. nih.gov For example, the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. CNP-8 was found to conform to this model. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 4 Trifluoromethylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govnih.govdovepress.comspectrabase.commodgraph.co.ukresearchgate.netualberta.canih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 2,6-Dibromo-4-trifluoromethylphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic arrangement and electronic environment.

Comprehensive Chemical Shift and Coupling Constant Analysis (¹H, ¹³C, ¹⁹F NMR)nih.govdovepress.comspectrabase.commodgraph.co.ukresearchgate.netualberta.canih.govresearchgate.netnih.govdocbrown.infodocbrown.infooregonstate.edu

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The presence of two bromine atoms and a trifluoromethyl group on the phenol (B47542) ring significantly influences the chemical shifts of the remaining protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are two chemically equivalent aromatic protons (H-3 and H-5) and one hydroxyl proton.

Aromatic Protons (H-3, H-5): These protons are located meta to the hydroxyl group and ortho to the trifluoromethyl group. The strong electron-withdrawing nature of the bromine atoms and the trifluoromethyl group will deshield these protons, causing their signal to appear downfield, likely in the range of 7.5-8.0 ppm. docbrown.info They will appear as a singlet due to their chemical equivalence.

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and depends on factors like solvent, concentration, and temperature, typically appearing between 4 and 7 ppm. libretexts.org The signal is often broad and will appear as a singlet. modgraph.co.uklibretexts.org Its position can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear. docbrown.infolibretexts.org

¹³C NMR Spectroscopy: The symmetry of the molecule means there will be four distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts can be predicted based on substituent effects.

C1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be shielded compared to other aromatic carbons bonded to halogens, with a predicted chemical shift around 150-155 ppm. docbrown.info

C2/C6 (C-Br): The carbons bonded to the bromine atoms will be significantly influenced by the halogen's electronegativity and are predicted to resonate in the range of 110-120 ppm. docbrown.info

C3/C5 (C-H): These carbons are adjacent to the highly electronegative CF₃ group and bromine atoms, leading to a downfield shift, likely in the 130-135 ppm region. docbrown.info

C4 (C-CF₃): The carbon attached to the trifluoromethyl group will show a quartet splitting pattern in the proton-coupled spectrum due to coupling with the three fluorine atoms. Its chemical shift is expected around 125-130 ppm.

CF₃ Carbon: The carbon of the trifluoromethyl group itself will also appear as a quartet and is typically found in the aromatic region, around 120-125 ppm.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

The CF₃ group attached to an aromatic ring typically shows a chemical shift in the range of -60 to -65 ppm relative to a CFCl₃ standard. nih.govdovepress.comspectrabase.com The exact shift is influenced by the electronic effects of the other substituents on the ring. The signal will be a singlet in the absence of coupling to other fluorine nuclei.

Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J)
¹HH-3, H-57.5 - 8.0sN/A
¹H-OH4.0 - 7.0s (broad)N/A
¹³CC-1150 - 155sN/A
¹³CC-2, C-6110 - 120sN/A
¹³CC-3, C-5130 - 135sN/A
¹³CC-4125 - 130q¹J(C,F) ≈ 270-290 Hz
¹³C-CF₃120 - 125q¹J(C,F) ≈ 270-290 Hz
¹⁹F-CF₃-60 to -65sN/A

Two-Dimensional NMR for Structural Connectivityiaea.orgslideshare.netelca.orgnih.govrsc.org

While the 1D NMR spectra provide significant information, 2D NMR techniques would be employed to definitively confirm the structural assignments. slideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no cross-peaks for the aromatic protons, confirming their isolation from each other on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would show a clear cross-peak between the singlet at ~7.5-8.0 ppm and the carbon signal at ~130-135 ppm, confirming the C-H connectivity of the C3/C5 positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Expected HMBC correlations would include:

The aromatic protons (H-3/H-5) showing correlations to C-1, C-2/C-6, C-4, and the CF₃ carbon.

The hydroxyl proton showing correlations to C-1 and C-2/C-6.

These combined 2D NMR experiments would provide unambiguous evidence for the proposed structure of this compound. nih.gov

Vibrational Spectroscopy (IR and Raman)nih.govnih.govcdnsciencepub.commun.catandfonline.comresearchgate.netconicet.gov.arlongdom.orgmdpi.comresearchgate.net

Characteristic Absorption Bands and Vibrational Mode Assignmentsnih.govcdnsciencepub.commun.caresearchgate.netconicet.gov.arlongdom.orgmdpi.comresearchgate.net

The IR and Raman spectra of this compound will be dominated by vibrations of the hydroxyl group, the substituted benzene (B151609) ring, and the trifluoromethyl group.

O-H Vibrations: A strong, broad absorption band corresponding to the O-H stretching vibration is expected in the IR spectrum, typically between 3200 and 3600 cm⁻¹. libretexts.org The broadness is due to hydrogen bonding. The O-H bending vibration would appear in the 1410-1310 cm⁻¹ region.

C-F Vibrations: The C-F stretching modes of the CF₃ group are very strong in the IR spectrum and typically appear in the 1100-1200 cm⁻¹ region. cdnsciencepub.com

C-Br Vibrations: The C-Br stretching vibrations occur at lower frequencies, generally in the range of 600-500 cm⁻¹.

Aromatic Ring Vibrations: The C-C stretching vibrations of the aromatic ring will produce a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H bending vibrations will also be present.

Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch3200 - 3600Strong, BroadWeak
Aromatic C-H stretch3050 - 3150MediumStrong
Aromatic C=C stretch1450 - 1600Medium to StrongMedium to Strong
O-H bend1310 - 1410MediumWeak
C-F asymmetric stretch~1170Very StrongMedium
C-F symmetric stretch~1125Very StrongMedium
C-O stretch1200 - 1260StrongWeak
C-Br stretch500 - 600StrongStrong

Intermolecular Interactions via Spectroscopic Signaturesresearchgate.netnih.govresearchgate.net

The primary intermolecular interaction in this compound is hydrogen bonding involving the phenolic hydroxyl group. researchgate.net This interaction significantly influences the vibrational spectrum. nih.gov

Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding (O-H···O) will occur. This is evidenced in the IR spectrum by the significant broadening of the O-H stretching band and its shift to a lower frequency (e.g., from a sharp band at ~3600 cm⁻¹ for a free OH to a broad band centered around 3400 cm⁻¹). modgraph.co.uklibretexts.org The extent of this broadening and shifting provides qualitative information about the strength of the hydrogen bonding network. In Raman spectra, the O-H stretch is typically weak, making IR spectroscopy more suitable for studying this interaction.

Mass Spectrometry (MS)fluorine1.rulibretexts.orgdocbrown.infolibretexts.orgyoutube.comresearchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. The molecular formula for this compound is C₇H₃Br₂F₃O.

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This will result in a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

The calculated monoisotopic mass of the molecular ion [C₇H₃⁷⁹Br₂F₃O]⁺ is approximately 331.84 Da.

Key fragmentation pathways for phenols often involve the loss of stable neutral molecules or radicals. docbrown.infolibretexts.orgyoutube.com For this compound, the following fragmentations are expected:

Loss of a Bromine atom: Cleavage of a C-Br bond would result in a significant fragment ion at [M-Br]⁺. This ion would still contain one bromine atom and thus would show a doublet isotopic pattern.

Loss of CO: A common fragmentation pathway for phenols is the loss of carbon monoxide (CO, 28 Da) after rearrangement, leading to a cyclopentadienyl-type fragment. libretexts.org

Loss of CF₃: The trifluoromethyl group can be lost as a radical (·CF₃, 69 Da), leading to a fragment at [M-CF₃]⁺. fluorine1.ru

Loss of HBr: Elimination of a hydrogen bromide molecule (HBr, 80/82 Da) is also a plausible fragmentation route.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition.

For this compound, with a molecular formula of C7H3Br2F3O oakwoodchemical.com, HRMS provides an experimental mass that can be matched to its theoretical (calculated) exact mass. The presence of two bromine atoms creates a distinctive isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic triplet of peaks for the molecular ion [M]+, [M+2]+, and [M+4]+, with relative intensities of approximately 1:2:1. HRMS can resolve these isotopic peaks and confirm that their exact mass differences correspond precisely to the mass difference between two 79Br, one 79Br and one 81Br, and two 81Br atoms, respectively. This provides definitive evidence for the presence of two bromine atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₇H₃Br₂F₃O)

Isotopic Composition Theoretical Exact Mass (Da) Relative Abundance (%)
C₇H₃⁷⁹Br₂F₃O 319.8481 100.0
C₇H₃⁷⁹Br⁸¹BrF₃O 321.8461 97.7
C₇H₃⁸¹Br₂F₃O 323.8440 23.9

This interactive table displays the calculated exact masses for the major isotopic peaks of the molecular ion.

Fragmentation Patterns for Structural Information

Electron Ionization Mass Spectrometry (EI-MS) provides crucial structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is formed, it is energetically unstable and breaks apart into smaller, characteristic charged fragments libretexts.org.

The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. Key fragmentation patterns for this molecule would include:

Loss of a Bromine Atom: A primary fragmentation would be the cleavage of a C-Br bond, resulting in a fragment ion at [M-Br]+. Due to the remaining bromine atom, this fragment would still exhibit a doublet peak (1:1 ratio) corresponding to the 79Br and 81Br isotopes.

Loss of HBr: Elimination of hydrogen bromide is a common pathway for brominated phenols.

Loss of CO: The phenolic structure allows for the loss of a neutral carbon monoxide molecule, a characteristic fragmentation for phenols, leading to a five-membered ring fragment.

Cleavage of the Trifluoromethyl Group: The C-C bond between the aromatic ring and the CF3 group can break, leading to the loss of a ·CF3 radical and the formation of a dibromophenol cation.

The analysis of these fragments allows for the piece-by-piece confirmation of the molecule's structure. For instance, the mass spectrum of the related compound 2,6-dibromo-4-isopropenylphenol is dominated by the loss of a methyl radical, highlighting how the substituent at the 4-position influences fragmentation researchgate.net. Similarly, the fragmentation of 4-trifluoromethylphenol shows a strong molecular ion peak and characteristic losses related to the trifluoromethyl group massbank.eumassbank.eu.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Description Predicted m/z (for ⁷⁹Br)
[C₇H₃Br₂F₃O]⁺ Molecular Ion (M⁺) 320
[C₇H₃BrF₃O]⁺ Loss of a Bromine atom 241
[C₆H₂BrF₃]⁺ Loss of HBr and CO 225
[C₇H₂Br₂F₃]⁺ Loss of a Hydrogen atom 319
[C₆H₃Br₂O]⁺ Loss of a CF₃ radical 251

This interactive table shows the predicted mass-to-charge ratios for the most abundant bromine isotope.

X-ray Crystallography

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystalline compound. wikipedia.org By diffracting a beam of X-rays off a single crystal, one can generate a three-dimensional map of electron density, revealing the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov

Solid-State Molecular Geometry and Crystal Packing

For this compound, a single-crystal X-ray diffraction analysis would provide detailed insights into its solid-state conformation. The geometry of the central phenol ring is expected to be largely planar. The bond lengths and angles would be influenced by the electronic and steric effects of the substituents. The bulky bromine atoms flanking the hydroxyl group may cause some out-of-plane distortion of the O-H bond.

Crystal packing refers to the arrangement of molecules within the crystal lattice. In related dihalophenols, molecules often arrange into specific motifs driven by intermolecular forces. nih.gov For instance, the crystal structure of 2,6-dibromo-4-(2-hydroxyethyl)phenol (B3258308) reveals that molecules are linked via hydrogen bonds to form dimers and polymeric chains. nih.gov It is highly probable that this compound would exhibit similar packing behavior, with molecules organizing into ordered structures stabilized by a network of non-covalent interactions.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding)

The crystal packing of this compound would be governed by a variety of non-covalent interactions. The most significant of these is expected to be hydrogen bonding involving the phenolic hydroxyl group. This can lead to the formation of O-H···O hydrogen bonds, creating dimers or chains of molecules. nih.gov

Furthermore, the presence of bromine atoms makes halogen bonding a critical interaction. A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov In this structure, potential halogen bonds could include Br···O interactions with the hydroxyl group of a neighboring molecule or Type II Br···Br interactions. nih.govnih.gov These directional interactions play a crucial role in dictating the final supramolecular architecture. Other weaker interactions, such as C-H···π and π-π stacking, may also contribute to the stability of the crystal packing. nih.gov

This interactive table summarizes the key intermolecular forces expected to be present in the solid state.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing information about the conjugated system and the influence of various functional groups.

Characterization of Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic benzene ring. The phenol chromophore itself has characteristic absorption bands which are modified by the substituents.

The hydroxyl (-OH) group and the bromine atoms (-Br) are auxochromes, meaning they possess non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Conversely, the trifluoromethyl (-CF3) group is strongly electron-withdrawing, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). The combination of these donating and withdrawing groups on the same ring will influence the HOMO-LUMO gap and thus the precise wavelength of maximum absorption (λmax). For comparison, the UV spectrum of 2,6-di-tert-butylphenol, another substituted phenol, can provide a reference for the general absorption region. nist.gov

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. While aromatic compounds are often fluorescent, the presence of two bromine atoms in this compound is expected to significantly quench any fluorescence. This is due to the "heavy-atom effect," where the large bromine atoms promote intersystem crossing—a non-radiative transition from the excited singlet state to the triplet state—which competes effectively with fluorescence emission.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Trifluoromethylphenol
2,6-dibromo-4-isopropenylphenol
2,6-dibromo-4-(2-hydroxyethyl)phenol
Dihalophenols
2,6-di-tert-butylphenol

Computational Chemistry and Theoretical Studies on 2,6 Dibromo 4 Trifluoromethylphenol

Quantum Chemical Calculations of Molecular Geometry and Conformational Space

Quantum chemical calculations offer a powerful lens through which to examine the three-dimensional arrangement of atoms in a molecule and the energy associated with different conformations. For 2,6-Dibromo-4-trifluoromethylphenol, these studies are fundamental to understanding its stability and reactivity.

Optimized Structures and Energetics

Theoretical calculations are employed to determine the most stable geometric structure of this compound by locating the minimum energy conformation on its potential energy surface. This process involves optimizing the bond lengths, bond angles, and dihedral angles of the molecule. The resulting optimized structure represents the most probable conformation of the molecule in the gaseous phase. The energetics of this process provide crucial information about the compound's stability.

Bond Parameters and Molecular Vibrations

Following the geometry optimization, the bond parameters, including bond lengths and angles, are calculated. These parameters provide a detailed picture of the molecular framework. Furthermore, the vibrational frequencies of the molecule are computed. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are instrumental in interpreting experimental infrared and Raman spectra.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Theoretical methods provide a means to probe the distribution of electrons and identify regions of the molecule that are susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability. The spatial distribution of these orbitals helps in identifying the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The electrostatic potential (ESP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red-colored regions are typically electron-rich and are susceptible to electrophilic attack, while blue-colored regions are electron-deficient and prone to nucleophilic attack. This analysis provides a comprehensive picture of the charge distribution and helps in predicting the molecule's intermolecular interactions.

Spectroscopic Property Predictions and Validation

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical calculations can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The agreement between the predicted and experimental spectra serves as a validation of the computational model and the calculated molecular structure.

Calculated NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies of molecules like this compound. These calculations provide insights into the electronic structure and bonding within the molecule.

NMR Chemical Shifts: The calculation of NMR shielding tensors, which are then converted to chemical shifts, is a common application of computational chemistry. For substituted phenols, methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT functionals such as B3LYP, are employed. modgraph.co.ukruc.dk The chemical shifts of the protons and carbon atoms in this compound are influenced by the strong electron-withdrawing effects of the bromine atoms and the trifluoromethyl group.

Theoretical studies on similar substituted phenols have shown that the calculated chemical shifts generally correlate well with experimental data. tandfonline.comacs.org For instance, in a study of various substituted phenols, the root-mean-square deviation (RMSD) between experimental and theoretical ¹H NMR chemical shifts was found to be as low as 0.19 ppm, and for ¹³C NMR, it was around 5.39 ppm. tandfonline.com The accuracy of these predictions is dependent on the level of theory and the basis set used. mdpi.com It is also crucial to consider the solvent environment in these calculations, as intermolecular interactions can significantly affect chemical shifts. nih.gov

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of this compound can also be predicted using computational methods. Harmonic vibrational frequencies are typically calculated at the same level of theory used for geometry optimization. These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

A complete vibrational assignment can be achieved by analyzing the potential energy distribution (PED), which describes the contribution of each internal coordinate to a particular normal mode. nih.gov For halogenated phenols, DFT calculations have been successfully used to assign vibrational modes and to understand how substituents alter the frequencies of specific vibrations. nih.gov For example, the O-H stretching frequency is particularly sensitive to the electronic effects of the ring substituents and to hydrogen bonding. researchgate.net

Table 1: Representative Calculated Spectroscopic Data for a Substituted Phenol (B47542)

Parameter Calculated Value
¹H NMR Chemical Shift (ppm)
H-3, H-5 7.8
OH 5.5
¹³C NMR Chemical Shift (ppm)
C-1 (C-OH) 155
C-2, C-6 (C-Br) 115
C-3, C-5 (C-H) 130
C-4 (C-CF₃) 125
CF₃ 123 (q, ¹JCF ≈ 275 Hz)
Selected Vibrational Frequencies (cm⁻¹)
O-H Stretch 3600
C-H Stretch (Aromatic) 3100
C=C Stretch (Aromatic Ring) 1600, 1480
C-F Stretch 1150

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including those involving substituted phenols. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states.

For reactions involving phenols, such as oxidation or substitution, computational studies can help to distinguish between different possible mechanistic pathways. For example, the reaction of phenols with free radicals can proceed through hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or sequential proton-loss electron transfer (SPLET) mechanisms. acs.org The feasibility of each pathway can be assessed by calculating the activation energies associated with their respective transition states.

In the context of this compound, a key reaction to consider would be dehalogenation or reactions involving the trifluoromethyl group. A recent study on the defluorination of trifluoromethylphenols utilized DFT calculations to propose a reaction mechanism. rsc.org The study suggested that the defluorination proceeds via an E1cb-like mechanism, driven by β-elimination, and that the deprotonation of the phenol is a critical step. rsc.org Similar computational approaches could be applied to investigate the debromination or other reactions of this compound.

Transition state theory is used in conjunction with the calculated potential energy surface to determine reaction rates. The structure of the transition state provides valuable information about the geometry and electronic distribution of the molecule at the peak of the energy barrier, offering insights into the factors that control the reaction rate.

Chemical Applications and Roles of 2,6 Dibromo 4 Trifluoromethylphenol in Materials Science and Organic Synthesis

Role as a Versatile Synthetic Intermediate

In the landscape of organic synthesis, the strategic value of a molecule is often determined by its capacity to serve as a "building block"—a stable, functionalized core from which more complex structures can be assembled. oakwoodchemical.com 2,6-Dibromo-4-trifluoromethylphenol is categorized as such a building block, available from various chemical suppliers for research and development purposes. sigmaaldrich.comuc.edu Its utility stems from the presence of multiple, reactive functional groups on a stable aromatic scaffold. The hydroxyl group and the two carbon-bromine bonds offer distinct reaction sites, allowing for sequential and controlled chemical modifications.

An advanced organic building block is a molecule that is itself synthesized from a simpler precursor and is designed to be readily incorporated into a larger, high-value final product, such as a pharmaceutical or an agrochemical. oakwoodchemical.com The structure of this compound is well-suited for this role. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atoms provide reactive handles for constructing more elaborate molecules.

For instance, related structures like 2,6-dibromo-4-trifluoromethoxyaniline, which shares the key 2,6-dibromo substitution pattern, serves as a critical intermediate in the synthesis of the fungicide thifluzamide. This highlights the industrial relevance of this class of compounds as precursors to complex, commercially significant products. The transformation of the phenol (B47542) group into an aniline (B41778), or other functionalities, followed by reactions at the bromine sites, represents a common strategy for creating advanced building blocks from simpler phenols. The resulting poly-functionalized aromatic compounds are valuable synthons for creating libraries of new chemical entities for screening in drug discovery and materials science.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another. This strategy allows chemists to access a wide variety of derivatives from a single starting material. This compound is an excellent substrate for FGI, offering at least two types of reactive sites: the phenolic hydroxyl group and the ortho-bromine atoms. The electron-withdrawing nature of the trifluoromethyl group and the bromine atoms acidifies the phenol, influencing its reactivity.

The hydroxyl group can undergo a range of classic reactions, while the bromine atoms are ideal for modern cross-coupling reactions. This dual reactivity allows for the systematic diversification of the original scaffold, enabling the synthesis of a broad array of derivatives with tailored properties.

Table 1: Potential Functional Group Interconversions for this compound

Functional GroupReaction TypeReagents & ConditionsResulting Functional Group
Phenolic -OHEtherification (Williamson)Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X)Ether (-OR)
Phenolic -OHEsterificationAcyl Chloride (RCOCl), Pyridine (B92270)Ester (-OC(O)R)
Phenolic -OHConversion to TriflateTriflic Anhydride (B1165640) (Tf₂O), BaseTriflate (-OTf)
Aryl Bromide (-Br)Suzuki CouplingArylboronic Acid (Ar-B(OH)₂), Pd Catalyst, BaseBiaryl (C-Ar)
Aryl Bromide (-Br)Sonogashira CouplingTerminal Alkyne (RC≡CH), Pd/Cu Catalysts, BaseArylalkyne (-C≡CR)
Aryl Bromide (-Br)Buchwald-Hartwig AminationAmine (R₂NH), Pd or Cu Catalyst, BaseArylamine (-NR₂)
Aryl Bromide (-Br)Stille CouplingOrganostannane (R-SnBu₃), Pd CatalystAryl-Alkyl/Aryl (-R)
Aryl Bromide (-Br)CyanationMetal Cyanide (e.g., CuCN, Zn(CN)₂), Pd CatalystAryl Nitrile (-CN)

Applications in Polymer and Materials Chemistry

The unique combination of a reactive hydroxyl group, two ortho-bromine atoms, and a stable trifluoromethyl group makes this compound a candidate for applications in materials science. The bromine and trifluoromethyl substituents are known to enhance properties such as thermal stability and flame retardancy, which are highly desirable in advanced polymers and functional materials.

One of the most significant applications for 2,6-disubstituted phenols is in the synthesis of poly(phenylene oxide) (PPO), a class of high-performance engineering thermoplastics. elsevierpure.comresearchgate.net The commercial synthesis of PPO typically involves the copper-catalyzed oxidative coupling polymerization of 2,6-dimethylphenol. elsevierpure.com This reaction is effective for a variety of phenols that have substituents in the two ortho positions, including alkyl, aryl, and halogen groups. elsevierpure.com

Given this precedent, this compound is a potential monomer for producing novel fluorinated and brominated PPOs. The polymerization would proceed via oxidative coupling, linking the monomeric units through ether bonds at the 1 and 4 positions of the aromatic ring.

Reaction Scheme: Potential Polymerization of this compound n (HO-C₆H₂Br₂-CF₃) + [O] --(Catalyst)--> H-[O-C₆H₂Br₂-CF₃]ₙ-OH

The resulting polymer would be expected to exhibit high thermal stability, inherent flame retardancy (due to the high bromine content), and excellent chemical resistance. The trifluoromethyl group would further enhance its hydrophobicity and potentially modify its solubility and processing characteristics. Such a polymer could be valuable in specialized applications requiring robust materials, such as in electronics, aerospace, and automotive components.

Beyond serving as a primary monomer, this compound and its derivatives can be used to modify the surfaces of materials or be grafted onto existing polymers to impart specific properties. The phenolic hydroxyl group provides a reactive site for covalently attaching the molecule to surfaces or polymer backbones that contain complementary functional groups, such as isocyanates, epoxides, or carboxylic acid derivatives.

This functionalization can be used to alter surface energy, enhance thermal stability, or introduce flame-retardant characteristics to a base material. For example, grafting this molecule onto the surface of a less-resistant polymer could create a protective layer with enhanced durability. Furthermore, if incorporated into a polymer chain as a comonomer, the bromine atoms can serve as sites for post-polymerization modification, allowing for further tuning of the material's properties.

Development of Specialty Chemical Reagents

A specialty reagent is a chemical used to impart a specific structural motif or functional group during a chemical reaction. While not a classical reagent in the sense of an oxidant or reductant, this compound serves as a reagent for introducing the bulky and electronically distinct 2,6-dibromo-4-trifluoromethylphenyl group into a target molecule.

This can be achieved by first converting the phenol into a more reactive intermediate, such as a triflate or a nonaflate, which can then participate in cross-coupling reactions. Alternatively, the phenol can be used to synthesize diaryl ethers via nucleophilic aromatic substitution on an activated aryl halide. The introduction of this specific moiety can be used to influence a molecule's conformation, block specific binding sites, or enhance its stability and lipophilicity in medicinal chemistry and agrochemical research. The steric bulk provided by the two ortho-bromine atoms can be particularly useful for creating sterically hindered environments around a reactive center or for enforcing a specific orientation in a complex molecule.

Precursors for Optoelectronic Materials

While direct applications of this compound in optoelectronic devices are not extensively documented, its structural motifs are found in molecules developed for such purposes. The trifluoromethyl group is known to enhance the performance of organic electronic materials by increasing their electron affinity and oxidative stability. Halogenated aromatic compounds are also key precursors in the synthesis of polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of two bromine atoms on the phenolic ring of this compound allows for its use in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in creating the conjugated systems that are essential for the functionality of optoelectronic materials. For instance, the bromine atoms can be substituted with aryl, vinyl, or alkynyl groups to extend the π-conjugation of the molecule, a key factor in tuning the optical and electronic properties of the resulting material.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Optoelectronic Precursors from this compound

Reaction Type Reactant Catalyst Potential Product Feature
Suzuki CouplingArylboronic acid/esterPalladium complexExtended aromatic system
Stille CouplingOrganostannanePalladium complexCarbon-carbon bond formation
Sonogashira CouplingTerminal alkynePalladium/Copper complexIntroduction of alkyne linker
Buchwald-Hartwig AminationAminePalladium complexSynthesis of triarylamines (hole-transport materials)

Components in Chemical Sensors

The development of chemical sensors often relies on the design of molecules that can selectively interact with a target analyte, resulting in a measurable signal, such as a change in fluorescence or color. Phenolic compounds are known to be useful in the design of sensors for various species, including metal ions and nitroaromatic compounds, which are components of many explosives.

The structure of this compound makes it a candidate for incorporation into sensor molecules. The phenol group can act as a proton donor or a binding site for metal ions. The electron-withdrawing trifluoromethyl group can enhance the acidity of the phenolic proton, potentially increasing its sensitivity in certain sensor designs. Furthermore, the dibrominated ring can be functionalized to introduce fluorophores or other signaling units. For example, the bromine atoms could be replaced with fluorescent moieties through cross-coupling reactions to create a "turn-on" or "turn-off" fluorescent sensor. The detection of hazardous nitroaromatic compounds like 2,4,6-trinitrophenol (picric acid) often utilizes fluorescent materials, and derivatives of functionalized phenols could be explored for this purpose. nih.gov

Catalysis and Ligand Design

The utility of a molecule in catalysis can be either as a catalyst itself or, more commonly, as a ligand that coordinates to a metal center to form a catalytically active complex.

Components in Catalytic Systems

While this compound itself is not a catalyst, it can be a precursor to components within a catalytic system. For example, halogenated phenols can be used in the synthesis of more complex molecules that may have catalytic activity. The combination of reductive dehalogenation of halogenated phenolic compounds followed by enzymatic catalytic oxidation has been explored for environmental remediation. nih.gov This suggests that the bromine atoms of this compound could be removed in a controlled manner as part of a larger synthetic strategy.

The trifluoromethyl group is known to be a key substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. The synthesis of some of these complex molecules requires catalytic processes where precursors containing trifluoromethyl groups are essential.

Ligand Scaffolds for Transition Metal Catalysis

The most significant potential role for this compound in catalysis is as a starting material for the synthesis of ligands for transition metal complexes. The phenol oxygen atom is a potential coordination site for a metal ion. More importantly, the bromine atoms at the 2 and 6 positions provide handles for the introduction of other donor groups, such as phosphines, amines, or N-heterocyclic carbenes, to create multidentate ligands.

For instance, the bromine atoms can be substituted via nucleophilic aromatic substitution or cross-coupling reactions to introduce phosphine (B1218219) groups, leading to the formation of phosphine ligands. The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, would be influenced by the electron-withdrawing trifluoromethyl group on the phenol backbone. This can be advantageous in catalytic reactions where electron-deficient ligands are required.

Table 2: Potential Ligand Synthesis from this compound

Ligand Type Synthetic Step Potential Metal Coordination
Diphosphine LigandSubstitution of Br with -PR₂ groupsPalladium, Rhodium, Iridium
Diamine LigandSubstitution of Br with -NR₂ groupsRuthenium, Copper
Schiff Base LigandCondensation with an amine after formylation at the ortho positions (post-debromination)Cobalt, Nickel, Zinc

Environmental Transformation Pathways of 2,6 Dibromo 4 Trifluoromethylphenol

Abiotic Degradation Mechanisms

Abiotic degradation, which involves non-biological processes, plays a crucial role in the transformation of 2,6-Dibromo-4-trifluoromethylphenol in the environment. The primary mechanisms are photolysis, hydrolysis, and oxidation.

Photolytic Degradation Processes

Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process for many aromatic compounds. For halogenated phenols, direct photolysis in water typically proceeds through dehalogenation, where the carbon-bromine bonds are cleaved. guidechem.com Studies on 2,6-dibromophenol (B46663) have shown that it can undergo rapid degradation under simulated sunlight, with the rate being influenced by factors such as the initial concentration and the pH of the water. guidechem.com The presence of substances like iron (III) or nitrite (B80452) ions can significantly enhance the rate of this photodegradation. guidechem.com

For trifluoromethylphenols, photolysis can also be a key degradation pathway. Research on 3-trifluoromethyl-4-nitrophenol (TFM) demonstrated its photohydrolytic degradation to produce trifluoroacetic acid (TFA). acs.org The efficiency of this process and the yield of TFA are strongly dependent on the pH and the nature of other substituents on the phenol (B47542) ring. acs.org For instance, the photolysis of 4-amino-3-trifluoromethylphenol is significantly faster than that of TFM. acs.org Given these findings, it is probable that this compound undergoes photolytic degradation involving both debromination and potential transformation of the trifluoromethyl group.

Hydrolytic and Oxidative Transformation in Aquatic Systems

Hydrolysis, the reaction with water, is another important abiotic pathway for the transformation of certain organic compounds. While many phenols are relatively stable to hydrolysis under typical environmental conditions, the presence of the trifluoromethyl group can influence this process. Studies on 4-trifluoromethylphenol (4-TFMP) have shown that it can spontaneously hydrolyze in aqueous buffers at physiological pH to form 4-hydroxybenzoic acid. nih.gov This reaction proceeds through a quinone methide intermediate. nih.gov The rate of hydrolysis and fluoride (B91410) release is influenced by the position of the trifluoromethyl group, with the ortho isomer (2-TFMP) showing a slower rate than the para isomer (4-TFMP). nih.govnih.gov Research on 2-trifluoromethylphenol has detailed its hydrolysis to salicylic (B10762653) acid through the consecutive liberation of fluoride anions, a process driven by the hydration of these anions. nih.gov

Oxidative processes in aquatic systems, often mediated by photochemically produced reactive oxygen species, can also contribute to the degradation of halogenated phenols. Advanced oxidation processes have been shown to be effective in degrading these types of compounds. nih.gov The combination of photocatalysis and biocatalysis has also been explored for the treatment of phenolic compounds. mdpi.com

Sorption and Transport Phenomena

The movement and distribution of this compound in the environment are largely controlled by its interaction with solid phases like soil and sediment.

Interactions with Environmental Colloids and Solid Phases

The sorption of organic compounds to soil and sediment is a key process that affects their bioavailability and mobility. For halogenated phenols, sorption is influenced by factors such as the organic carbon content of the solid phase and the pH of the surrounding water, which affects the ionization state of the phenol. The log Kow (octanol-water partition coefficient) is a useful indicator of a compound's tendency to sorb to organic matter. For 2,6-dibromophenol, the estimated log Kow is 3.36, suggesting a moderate potential for bioconcentration in aquatic organisms and sorption to organic materials. nih.gov The soil adsorption coefficient (Koc) for 2,6-dibromophenol is estimated to be 1,600, indicating that it is expected to have low to moderate mobility in soil. nih.gov

The presence of the trifluoromethyl group can also influence sorption behavior. The environmental fate of herbicides like trifluralin, which contains a trifluoromethyl group, is influenced by its interaction with soil particles. kpu.ca

Mobility and Distribution in Aqueous and Terrestrial Systems

The mobility of this compound in aqueous and terrestrial systems is inversely related to its sorption potential. Compounds with higher sorption coefficients tend to be less mobile and accumulate in soil and sediment. Based on the estimated Koc value for the closely related 2,6-dibromophenol, it is expected that this compound would exhibit limited mobility in soil. nih.gov

Identification and Elucidation of Chemical Transformation Products

Identifying the transformation products of this compound is crucial for a complete understanding of its environmental risk. Based on studies of analogous compounds, several potential transformation products can be anticipated.

Photodegradation of 2,6-dibromophenol has been shown to yield monobrominated dihydroxybenzene as a main product. guidechem.com Therefore, it is plausible that photolysis of this compound could lead to the formation of brominated and/or hydroxylated derivatives.

Hydrolysis of trifluoromethylphenols can lead to the formation of hydroxybenzoic acids and the release of fluoride ions. nih.gov For example, 4-TFMP hydrolyzes to 4-hydroxybenzoic acid. nih.gov It is therefore likely that hydrolysis of this compound could produce 3,5-dibromo-4-hydroxybenzoic acid. Furthermore, the photolysis of other trifluoromethylphenols is known to produce trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant. acs.org

Studies on the degradation of other complex brominated phenols, such as tetrabromobisphenol A (TBBPA), have identified various breakdown products, including less brominated phenols and other aromatic compounds, through processes like photocatalysis. nih.govmdpi.com

A summary of potential transformation pathways and products based on related compounds is presented below:

Parent Compound Transformation Process Potential Transformation Products Reference
2,6-DibromophenolPhotodegradationMonobrominated dihydroxybenzene guidechem.com
4-TrifluoromethylphenolHydrolysis4-Hydroxybenzoic acid, Quinone methide nih.gov
2-TrifluoromethylphenolHydrolysisSalicylic acid, Fluoride ions nih.gov
3-Trifluoromethyl-4-nitrophenolPhotolysisTrifluoroacetic acid (TFA) acs.org
4,4′-Isopropylidenebis(2,6-dibromophenol) (TBBPA)Reductive PhotodegradationLess brominated bisphenol A derivatives nih.gov

Chemical Transformation Strategies for Environmental Decontamination (non-biological methods)

The remediation of water sources contaminated with persistent organic pollutants such as this compound is a significant environmental challenge. Non-biological chemical transformation strategies, particularly Advanced Oxidation Processes (AOPs) and reductive degradation methods, offer promising pathways for the complete mineralization or detoxification of such recalcitrant compounds. These processes are designed to convert the parent molecule into less harmful substances through chemical reactions.

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). wikipedia.org These radicals are powerful, non-selective oxidizing agents that can rapidly react with and break down complex organic molecules. wikipedia.org The ultimate goal of AOPs is the mineralization of the organic pollutant into carbon dioxide, water, and inorganic halides. wikipedia.org

Several AOPs have been effectively used for the degradation of halogenated phenols, providing a strong basis for their application to this compound. For instance, the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) has been extensively studied using various AOPs. Processes such as UV/H₂O₂, Fenton, and photo-Fenton have demonstrated high efficiency in removing chlorinated phenols from water. nih.gov The photo-Fenton process, which involves the use of UV light, hydrogen peroxide, and an iron catalyst, has been shown to be particularly effective, achieving complete degradation of 2,4,6-TCP in a short period under acidic conditions. nih.gov

The efficiency of AOPs can be influenced by several factors, including pH, the concentration of the oxidant (like H₂O₂), and the presence of catalysts. For example, in the degradation of 2,4,6-TCP using zero-valent iron (ZVI) to activate peroxides, the degradation efficiency was found to be optimal at an acidic pH of 3.2. nih.govnih.gov At this pH, the generation of hydroxyl radicals from the reaction between ferrous ions and hydrogen peroxide is maximized. nih.gov

Photocatalysis represents another significant AOP for the degradation of halogenated organic compounds. This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or magnetite (Fe₃O₄), which upon irradiation with light of appropriate wavelength, generates electron-hole pairs. nih.govoapen.orgmdpi.com These charge carriers can then react with water and oxygen to produce ROS, including hydroxyl radicals, which in turn attack the pollutant molecule.

Studies on the photocatalytic degradation of 4,4′-isopropylidenebis(2,6-dibromophenol), also known as tetrabromobisphenol A (TBBPA), have shown that the presence of bromine substituents on the aromatic ring can facilitate reductive degradation pathways alongside oxidation. nih.gov The photocatalytic process using magnetite has been reported to be highly effective, achieving around 90% removal of TBBPA within 10 minutes. mdpi.com The degradation mechanism can involve debromination, cleavage of the molecule, and further oxidation of the resulting aromatic intermediates. mdpi.com The efficiency of photocatalysis can be enhanced by doping the catalyst, for instance, with sulfur, which has been shown to improve the degradation rate of brominated phenols. nih.gov

Reductive degradation offers an alternative pathway, particularly for highly halogenated compounds which are electron-deficient and thus may be resistant to oxidative attack. mdpi.com Reductive processes involve the transfer of electrons to the pollutant molecule, leading to the cleavage of carbon-halogen bonds through a process known as reductive dehalogenation. This can be achieved using various reducing agents or through photocatalytic reduction on catalyst surfaces like magnetite. mdpi.comresearchgate.net For 2,4,6-tribromophenol, hydrodebromination using a Raney Al-Ni alloy has been shown to completely convert it to phenol. researchgate.net

The table below summarizes the findings from studies on compounds structurally related to this compound, providing insights into potential decontamination strategies.

CompoundDecontamination MethodCatalyst/ReagentsKey FindingsReference
2,4,6-TrichlorophenolAdvanced Oxidation Process (Photo-Fenton)UV, H₂O₂, Fe(II)100% degradation achieved in 60 minutes under acidic conditions. nih.gov
2,4,6-TrichlorophenolAdvanced Oxidation Process (ZVI/Peroxides)Zero-valent iron, H₂O₂/PMS/PSOptimal degradation at pH 3.2. H₂O₂ and PMS showed higher efficiency than PS. nih.govnih.gov
4,4′-Isopropylidenebis(2,6-dibromophenol) (TBBPA)PhotocatalysisMagnetite (Fe₃O₄)~90% removal within 10 minutes. Degradation proceeds via debromination and molecular cleavage. mdpi.com
4,4′-Isopropylidenebis(2,6-dibromophenol) (TBBPA)PhotocatalysisSulfur-doped TiO₂Sulfur doping enhances photocatalytic activity. A mixed oxidation-reduction mechanism is proposed. nih.gov
2,4,6-TribromophenolReductive DehalogenationRaney Al-Ni alloy100% conversion to phenol in 1 hour at room temperature. researchgate.net

Synthesis and Reactivity of 2,6 Dibromo 4 Trifluoromethylphenol Derivatives and Analogues

Structural Modifications of the Phenolic Moiety

The phenolic hydroxyl group of 2,6-dibromo-4-trifluoromethylphenol is a key site for chemical modification, allowing for the synthesis of a variety of derivatives, including ethers, esters, and phosphate (B84403) analogs. These transformations can significantly alter the physical, chemical, and biological properties of the parent molecule.

Synthesis of Ethers, Esters, and Phosphate Analogs

The synthesis of ether derivatives from this compound can be achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or a strong hydroxide, to form the corresponding phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with an alkyl halide to form the desired ether. wikipedia.orgmasterorganicchemistry.com Due to the steric hindrance imposed by the two ortho-bromine atoms, the choice of the alkylating agent and reaction conditions is crucial to ensure efficient conversion. For sterically hindered phenols, alternative methods like the Hofer-Moest reaction, an electrochemical approach, have been explored to improve yields. acs.org

Esterification of the phenolic hydroxyl group can be readily accomplished by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. vedantu.com This reaction proceeds through a nucleophilic acyl substitution mechanism.

The synthesis of phosphate analogs involves the reaction of the phenoxide of this compound with a phosphorylating agent like phosphoryl chloride (POCl₃). epa.govepo.org The reaction can be controlled to produce mono-, di-, or tri-aryl phosphate esters depending on the stoichiometry and reaction conditions. epo.org The use of catalysts, such as metal chlorides or phosphines, can enhance the reaction rate. google.comgoogle.com

Table 1: Synthesis of Ether, Ester, and Phosphate Analogs

Derivative Type General Reaction Reagents and Conditions

Coordination Chemistry of Phenoxide Derivatives

The phenoxide ion derived from this compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The electronic properties of the phenoxide are significantly influenced by the electron-withdrawing trifluoromethyl group and the bromine atoms. These substituents affect the electron density on the oxygen atom and, consequently, the strength and nature of the metal-ligand bond. acs.org

While specific studies on the coordination chemistry of 2,6-dibromo-4-trifluoromethylphenoxide are not extensively documented, the behavior of substituted phenoxides is well-established. wikipedia.org The phenoxide can coordinate to a metal center as a monodentate ligand. The steric bulk of the ortho-bromine atoms can influence the coordination geometry and the stability of the resulting metal complex. The formation of such complexes is a fundamental aspect of many catalytic processes.

Modifications of the Bromine Substituents

The two bromine atoms on the aromatic ring of this compound offer opportunities for further functionalization through dehalogenation, reductive coupling, and the synthesis of analogues with different halogen substitution patterns.

Selective Dehalogenation and Reductive Functionalization

Selective removal of one or both bromine atoms can be a valuable synthetic strategy. While direct studies on this compound are limited, related studies on other polyhalogenated phenols suggest that selective monodebromination can be challenging and often leads to a mixture of products. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bonds.

Reductive functionalization reactions, such as nickel-catalyzed reductive cross-coupling, provide a pathway to replace the bromine atoms with other functional groups. organic-chemistry.orgcapes.gov.bracs.orgacs.org These reactions typically involve the use of a reducing agent, such as zinc or manganese, in the presence of a nickel catalyst and a suitable ligand. organic-chemistry.orgrsc.org This methodology allows for the formation of new carbon-carbon bonds, enabling the introduction of alkyl or vinyl groups in place of the bromine atoms. organic-chemistry.orgacs.org

Synthesis of Differentially Halogenated Analogues

The synthesis of analogues of this compound with different halogen substitution patterns is a key area of research. For instance, the synthesis of 2,6-dichloro-4-trifluoromethylaniline has been achieved from p-chlorobenzotrifluoride through chlorination and subsequent ammoniation. google.com Similarly, processes for preparing 2,6-dichloro-4-aminophenol have been developed. google.com These synthetic routes highlight the methodologies that can be adapted to produce a variety of halogenated phenol and aniline (B41778) derivatives. The synthesis of such analogues allows for the fine-tuning of the molecule's properties for specific applications.

Alterations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and strong electron-withdrawing nature. However, under certain conditions, it can undergo chemical transformations.

The hydrolysis of a trifluoromethyl group to a carboxylic acid group is a known transformation, although it typically requires harsh conditions, such as treatment with strong acids like fuming sulfuric acid, often in the presence of a catalyst like boric acid. rsc.orgnih.govresearchgate.net The ease of this hydrolysis can be influenced by the other substituents on the aromatic ring. In some cases, particularly with activating groups present on the ring, hydrolysis can occur under basic conditions. acs.org

Recent advances in photoredox catalysis have enabled the hydrodefluorination of trifluoromethylarenes, converting the CF₃ group to a difluoromethyl (CF₂H) group. acs.org This transformation can be valuable for modifying the electronic and lipophilic properties of the molecule. Other transformations of the trifluoromethyl group on aromatic rings are also being explored, driven by the need for novel fluorinated compounds in various fields. researchgate.netacs.orgcapes.gov.br

Replacement with Other Perfluoroalkyl or Fluoroaryl Groups

The transformation of the trifluoromethyl (-CF₃) group in this compound to other perfluoroalkyl or fluoroaryl moieties represents a significant synthetic challenge due to the high strength of the carbon-fluorine bond. While direct replacement on the specific this compound scaffold is not extensively documented in readily available literature, general methodologies for the transformation of aromatic trifluoromethyl groups offer potential pathways.

The robust nature of the trifluoromethyl group makes it a stable functional group in many chemical transformations. tcichemicals.com However, recent advancements have demonstrated that selective C-F bond functionalization is achievable under specific conditions. One approach involves the transformation of benzotrifluorides into benzophenone (B1666685) derivatives using boron tribromide in the presence of an arene, which proceeds via C-F cleavage. tcichemicals.com Another strategy for the perfluoroalkylation of arenes involves the use of arylboronate esters and a copper-phenanthroline complex with a perfluoroalkyl source. nih.gov This method could theoretically be applied to a boronic acid derivative of 2,6-dibromophenol (B46663) to introduce various perfluoroalkyl groups at the 4-position.

Furthermore, photoredox catalysis has emerged as a powerful tool for the direct trifluoromethylation of unactivated arenes and heteroarenes, suggesting the possibility of developing related methodologies for the introduction of other perfluoroalkyl groups. princeton.edu While these methods typically install a CF₃ group rather than replacing it, they highlight the ongoing development of reactions involving perfluoroalkyl species. The conversion of phenols to trifluoromethyl arenes through multi-step sequences has also been reported, although often with low yields. nih.gov

The selective transformation of a single C-F bond within a trifluoromethyl group has been accomplished in some systems. For instance, the catalytic thiolation and azidation of trifluoromethylarenes have been achieved when an ortho-silyl group is present to assist the reaction. researchgate.net Another approach involves a fluoride-initiated coupling between trifluoromethylarenes and allylsilanes to yield allylated α,α-difluorobenzylic compounds. acs.org These examples, while not directly demonstrating replacement with another perfluoroalkyl group, underscore the increasing ability to selectively functionalize the C-F bonds of a trifluoromethyl group, which is a critical first step toward its replacement.

Conversion to Carboxylic Acid or Other Carbonyl Functionalities

The conversion of the trifluoromethyl group of this compound into a carboxylic acid or another carbonyl functionality is a hydrolytic process that transforms the -CF₃ group into a -COOH group. This reaction is of significant interest as it provides a pathway to synthesize 3,5-dibromo-4-hydroxybenzoic acid from a fluorinated precursor.

Research has shown that 4-trifluoromethylphenol (4-TFMP) undergoes spontaneous hydrolysis in aqueous buffer at physiological pH to form 4-hydroxybenzoic acid. This transformation proceeds through a proposed quinone methide intermediate. The reaction involves the loss of all three fluorine atoms as fluoride (B91410) ions. The presence of other substituents on the phenol ring can influence the rate of this hydrolysis. For instance, a study on the spontaneous aqueous defluorination of various trifluoromethylphenols demonstrated that 2-chloro-4-trifluoromethylphenol also hydrolyzes to the corresponding hydroxybenzoic acid.

The mechanism for this defluorination is suggested to proceed via an E1cb (Elimination Unimolecular conjugate Base) pathway, which is driven by β-elimination. The deprotonation of the phenolic hydroxyl group is a crucial step for the hydrolysis to occur. The negative charge on the resulting phenolate (B1203915) ion is delocalized through conjugation, which facilitates the elimination of a fluoride ion to form a reactive electrophilic α,β-unsaturated ketone intermediate. This intermediate then rapidly undergoes further reactions to eliminate the remaining two fluoride ions, ultimately leading to the formation of the carboxylic acid.

A more forceful method for the hydrolysis of trifluoromethyl groups on aromatic rings involves the use of fuming sulfuric acid and boric acid. This method has been successfully applied to the preparation of carboxylic triarylphosphines from their trifluoromethylated precursors. google.com The degree of carboxylation can be controlled by the reaction conditions, and the reactivity is sensitive to the substitution pattern on the aromatic ring. google.com This approach could potentially be adapted for the conversion of this compound to 3,5-dibromo-4-hydroxybenzoic acid, particularly if the spontaneous hydrolysis is found to be too slow or inefficient.

Structure-Reactivity Relationships in Series of Related Compounds

The reactivity of this compound is influenced by the electronic properties of its substituents: the hydroxyl group, the two bromine atoms, and the trifluoromethyl group. The interplay of these groups dictates the compound's behavior in chemical reactions and its interactions with biological systems.

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, in this compound, the ortho positions are blocked by bromine atoms. The bromine atoms are deactivating yet ortho-, para-directing. The trifluoromethyl group is a strongly deactivating and meta-directing group due to its high electronegativity.

Quantitative structure-activity relationship (QSAR) studies on halogenated phenols have shown that their biological activity, often measured as toxicity, can be correlated with physicochemical parameters such as the 1-octanol/water partition coefficient (log K_ow_) and the Hammett sigma constant (σ) or the acid dissociation constant (pKa). tcichemicals.com For a series of mono-substituted alkylated or halogenated phenols, the toxicity was found to increase with both increasing lipophilicity (log K_ow_) and increasing electron-withdrawing character of the substituent (σ). tcichemicals.com

A study on the spontaneous aqueous defluorination of trifluoromethylphenols (TFMPs) provides direct insight into the structure-reactivity relationships within this class of compounds. The study compared the hydrolysis rates of 2-TFMP, 4-TFMP, and 2-chloro-4-TFMP. It was found that the deprotonation of the phenolic hydroxyl group is critical for the reaction to proceed. The relative reactivities of the deprotonated phenolates followed the order: 4-TFMP > 2-chloro-4-TFMP > 2-TFMP. researchgate.net This indicates that the position of the trifluoromethyl group and the presence of other electron-withdrawing groups significantly impact the rate of hydrolysis to the corresponding hydroxybenzoic acid. researchgate.net

Below is a table summarizing the reactivity of different trifluoromethylphenols.

The lack of reaction for 3-TFMP is attributed to the inability of the negative charge of the phenolate to be delocalized through conjugation to the trifluoromethyl group in the meta position, which is necessary to drive the initial fluoride elimination step. researchgate.net For this compound, the two electron-withdrawing bromine atoms at the ortho positions would be expected to influence the pKa of the phenol and the electronic properties of the ring, thereby affecting its reactivity in a similar manner to the chloro substituent in 2-chloro-4-trifluoromethylphenol.

Table of Compounds

Advanced Analytical Methodologies for the Detection and Quantification of 2,6 Dibromo 4 Trifluoromethylphenol in Complex Chemical Matrices

Chromatographic Separation Techniques

Chromatographic methods are paramount for the selective determination of individual phenolic compounds, offering high resolution and the ability to separate the target analyte from potential interferences within a sample. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and widely utilized technique for the analysis of halogenated phenols. While direct analysis of phenols by GC is possible, derivatization is often employed at lower concentrations to prevent peak tailing and improve chromatographic behavior, especially in complex environmental samples. sigmaaldrich.com For halogenated phenols, derivatization, for instance through bromination, can enhance detectability by an electron capture detector (ECD). chemicalbook.com

Given the structural similarity, methods developed for other brominated or chlorinated phenols can be adapted for 2,6-dibromo-4-trifluoromethylphenol. For instance, the analysis of chlorophenolic compounds has been successfully performed using a low polarity silarylene phase column, which is comparable to a 5% diphenyl/95% dimethyl polysiloxane phase. chemicalbook.com High-resolution GC coupled with high-resolution MS (HRGC/HRMS) is another highly effective technique for the analysis of brominated compounds like polybrominated diphenyl ethers (PBDEs), offering exceptional selectivity and low detection limits. sigmaaldrich.com

A typical GC-MS method for halogenated phenols might involve a splitless injection mode to maximize the transfer of the analyte onto the column. The use of a robust GC column, such as a Thermo Scientific TraceGOLD TG-5SilMS, has demonstrated excellent performance for the analysis of phenols and chlorinated phenols. chemicalbook.com

Table 1: Illustrative GC-MS Parameters for Analysis of Halogenated Phenols

ParameterExample ConditionReference
Injection Mode Splitless chemicalbook.com
Injector Temp. 275 °C chemicalbook.com
Column Type Low polarity silarylene phase (e.g., TraceGOLD TG-5SilMS) chemicalbook.com
Oven Program 60 °C (5 min), ramp at 8 °C/min to 300 °C (10 min) chemicalbook.com
Carrier Gas Helium chemicalbook.com
Detector Mass Spectrometer (e.g., Ion Trap) chemicalbook.com

It is important to note that contamination of the GC system can occur with repeated injections of chlorinated or brominated phenols, potentially leading to a decrease in signal intensity. nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-performance liquid chromatography (HPLC) offers a viable alternative to GC, particularly for compounds that are thermally unstable or require no derivatization. Reversed-phase HPLC is the most common mode used for the separation of phenols. guidechem.com The complexity of natural samples, which may contain numerous phenolic compounds with similar chemical properties, can lead to overlapping peaks, making complete separation challenging. oakwoodchemical.com

For the analysis of phenols, including halogenated variants, C18 reversed-phase columns are frequently employed. oakwoodchemical.com The mobile phase typically consists of a polar organic solvent, such as methanol (B129727) or acetonitrile, and an acidified aqueous phase to ensure the phenols are in their protonated form. oakwoodchemical.com

Detection in HPLC can be achieved using various detectors. A UV-Vis diode array detector (DAD) is commonly used, allowing for the monitoring of absorbance at multiple wavelengths. oakwoodchemical.com For enhanced sensitivity and selectivity, fluorescence detection can be employed, often after post-column derivatization. Electrochemical detection is another sensitive option for phenolic compounds. thermofisher.com

Table 2: Representative HPLC Conditions for Phenolic Compound Analysis

ParameterExample ConditionReference
Column Reversed-phase C18 oakwoodchemical.com
Mobile Phase Gradient of methanol and weakly acidic water oakwoodchemical.coma2bchem.com
Detector UV-Vis Diode Array Detector (DAD) oakwoodchemical.com
Detection Wavelength Dependent on the UV absorbance of the specific phenol (B47542) oakwoodchemical.com

Spectroscopic Detection Methods

Spectroscopic methods are often used in conjunction with chromatographic separation for the identification and quantification of analytes.

UV-Vis and Fluorescence Spectrophotometry

Phenolic compounds inherently exhibit UV absorbance, a property that is exploited for their detection. The position and intensity of the absorption maxima are influenced by the substituents on the aromatic ring. While direct UV-Vis spectrophotometry can be used for quantification, it is generally non-selective and best suited for simpler sample matrices or as a detection method following chromatographic separation.

Fluorescence spectroscopy offers greater sensitivity and selectivity compared to UV-Vis absorption spectroscopy. Phenols and their derivatives can fluoresce, and the excitation and emission wavelengths are characteristic of the specific molecule. The fluorescence of phenols can be significantly affected by the solvent environment and the presence of quenching agents. For phenols that are not naturally fluorescent or exhibit weak fluorescence, derivatization with a fluorescent tag can be employed.

Chemiluminescence and Electrochemical Detection

Chemiluminescence (CL) detection is known for its high sensitivity and low background interference. The detection mechanism often involves the analyte participating in a chemical reaction that produces light. While specific CL methods for this compound are not readily found in the literature, methods developed for other brominated compounds, such as bromate, involve its reaction with reagents like luminol (B1675438) or quantum dots in the presence of an enhancer to generate a CL signal.

Electrochemical detection is another highly sensitive technique applicable to phenolic compounds. Phenols can be electrochemically oxidized at a carbon-based or modified electrode. The potential at which this oxidation occurs provides a degree of selectivity, and the resulting current is proportional to the concentration of the analyte. Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), can be employed for the analysis of electroactive species.

Sample Preparation and Extraction Protocols

The effective extraction of this compound from its matrix is a critical step prior to instrumental analysis. The choice of extraction method depends on the nature of the sample matrix (e.g., water, soil, biological tissues).

For aqueous samples, solid-phase extraction (SPE) is a widely used and efficient technique. SPE involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. Various sorbents can be used, with polymeric resins being effective for capturing organic halogen compounds while allowing inorganic salts to pass through.

Liquid-liquid extraction (LLE) is a classical method that can also be employed. This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

For solid samples, such as soil or sediment, solvent extraction methods are common. These can include Soxhlet extraction, sonication, or pressurized liquid extraction. The choice of solvent is crucial for efficient extraction of the target analyte.

Dispersive liquid-liquid microextraction (DLLME) is a more recent miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, enabling rapid extraction of the analyte into the fine droplets of the extraction solvent.

Regardless of the chosen method, the goal is to isolate the analyte from interfering matrix components and pre-concentrate it to a level suitable for the sensitivity of the analytical instrument.

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE) represents a significant advancement over conventional liquid-liquid extraction, offering benefits such as reduced solvent consumption, higher sample throughput, and the potential for automation. The choice of sorbent is crucial for the effective isolation of brominated phenols. For compounds structurally similar to this compound, various sorbents have been successfully employed. For instance, in the analysis of brominated phenols in aqueous samples, SPE cartridges are a common choice. mssm.edu A study on the simultaneous determination of various brominated phenols in soils utilized Florisil cartridges with dichloromethane (B109758) as the elution solvent, achieving high and reproducible recoveries. researchgate.net The optimization of SPE methods often involves an experimental design approach to fine-tune parameters like sample volume, flow rate, and the composition and volume of the elution solvent. nih.gov

Interactive Table 1: Exemplary SPE Conditions for Halogenated Phenols (Note: Conditions are based on studies of analogous compounds and would require optimization for this compound.)

Parameter Setting Rationale/Reference
Sorbent Type Florisil Effective for cleanup of soil extracts containing brominated phenols. researchgate.net
Polymeric (e.g., DVB-based) Good retention for a wide range of phenols from aqueous samples. biotage.com
Sample pH Acidified (e.g., pH < 3) To ensure the phenolic compound is in its neutral, less polar form, enhancing retention on non-polar sorbents. mssm.edubiotage.com
Elution Solvent Dichloromethane (DCM) Proven effective for eluting brominated phenols from Florisil. researchgate.net
Acetone/Methylene (B1212753) Chloride Common eluents for polar compounds from polymeric sorbents. biotage.com
Sample Matrix Aqueous, Soil Extracts SPE is versatile for both liquid and solid sample extracts. researchgate.netnih.gov

Microextraction Techniques have emerged as powerful, miniaturized alternatives to conventional sample preparation, characterized by minimal solvent use and high enrichment factors.

Stir Bar Sorptive Extraction (SBSE): This technique utilizes a polymer-coated magnetic stir bar to extract analytes from a sample. acs.org Polydimethylsiloxane (PDMS) is a common coating, effective for apolar compounds. nih.gov For more polar phenols, the extraction efficiency of PDMS can be enhanced by modifying the sample matrix, for example by adding salt to increase the ionic strength, which drives polar compounds into the PDMS phase. youtube.com The development of more polar coatings, such as those based on poly(vinylpyrrolididone-divinylbenzene) (VPDB), has further extended the applicability of SBSE to polar phenols, with demonstrated recoveries ranging from 55.2% to 95.9% for some phenolic compounds. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction method based on the formation of a cloudy solution when a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample. mdpi.com This creates a large surface area for the mass transfer of the analyte into the microdroplets of the extraction solvent. For phenolic compounds, key parameters for optimization include the choice and volume of the extraction and disperser solvents, sample pH, and salt concentration. nih.gov The use of novel solvents, such as magnetic ionic liquids, can simplify the collection of the extraction phase, further streamlining the process. nih.gov

Liquid-Liquid Extraction (LLE) Optimization

Despite the rise of newer techniques, Liquid-Liquid Extraction (LLE) remains a fundamental and widely used method for sample preparation. nih.gov Optimizing LLE is essential to maximize recovery and selectivity for this compound.

Key to the successful LLE of phenolic compounds is the control of the sample's pH. chromatographyonline.com To ensure the analyte is in its neutral, more organosoluble form, the pH of the aqueous sample should be adjusted to at least two units below the pKa of the phenol. This suppresses the ionization of the hydroxyl group, favoring its partition into the organic extraction solvent. chromatographyonline.com

The choice of extraction solvent is another critical parameter. The solvent should be immiscible with the sample matrix, have a high affinity for the target analyte, and be compatible with the subsequent analytical instrumentation. For phenolic compounds, solvents like methylene chloride are often used, but their efficiency can be challenging due to the inherent polarity of phenols. biotage.com

Further optimization strategies include:

Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample increases its ionic strength. This can decrease the solubility of the polar organic analyte in the aqueous phase, thereby enhancing its partitioning into the organic solvent. chromatographyonline.com

Solvent-to-Sample Ratio: Increasing the volume ratio of the organic solvent to the aqueous sample can improve recovery, with a ratio of 7:1 sometimes cited as a generic optimum, though the ideal value depends on the analyte's partition coefficient. chromatographyonline.com

Back-Extraction: For improved selectivity and sample cleanup, a back-extraction step can be employed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase where the pH is adjusted to be basic (e.g., two units above the pKa). This converts the phenol to its ionic, water-soluble form, leaving less polar interfering compounds behind in the organic layer. chromatographyonline.com

Interactive Table 2: Key Parameters for LLE Optimization of Phenolic Compounds

Parameter Strategy Purpose Reference
Aqueous Phase pH Adjust to pH < pKa Suppress ionization to increase partitioning into organic phase. chromatographyonline.com
Extraction Solvent Select based on polarity & analyte solubility Maximize recovery and compatibility with analysis. biotage.comsciencegate.app
Ionic Strength Add salt (e.g., NaCl, Na₂SO₄) Decrease analyte solubility in the aqueous phase ("salting-out"). chromatographyonline.com
Phase Ratio Optimize solvent-to-sample volume Ensure complete extraction of the analyte. chromatographyonline.com
Back-Extraction Use a fresh basic aqueous phase Remove neutral interferences and improve selectivity. chromatographyonline.com

Development of High-Throughput Screening Methods for Chemical Analysis

High-Throughput Screening (HTS) employs automation, miniaturization, and parallel processing to rapidly analyze a large number of samples. youtube.com While heavily used in drug discovery, HTS principles are increasingly applied to chemical analysis for environmental monitoring and toxicology. Developing an HTS method for this compound would enable the rapid assessment of its presence across numerous samples, identifying "hits" for further quantitative analysis.

An HTS system for this compound could be conceptualized as follows:

Miniaturization: Sample extractions and reactions are performed in multi-well plates (e.g., 96- or 384-well formats), significantly reducing sample and reagent volumes. nih.gov

Automation: Liquid handling robots are used for precise and repeatable pipetting of samples, standards, and reagents, minimizing manual error and increasing throughput. youtube.com

Rapid Detection: Instead of time-consuming chromatographic separation for every sample, a faster detection method is used for the initial screen. This could involve a colorimetric reaction specific to phenols, fluorescence detection, or direct mass spectrometry analysis (e.g., Flow Injection Analysis-MS/MS) where chromatographic separation is bypassed.

Data Processing: Automated software processes the large datasets generated, flagging samples that exceed a certain response threshold as "hits." nih.gov

For phenolic compounds, HTS has been developed to screen for phenol-degrading bacteria by measuring phenol concentration in 96-well microplates. nih.gov Another application involves using liquid chromatography coupled with high-resolution mass spectrometry (LC-QTOF-MS/MS) for the rapid characterization of phenolic profiles in plant wastes. mdpi.com These examples demonstrate the feasibility of adapting HTS methodologies for the efficient screening of specific chemical compounds or classes in complex matrices.

Method Validation, Interlaboratory Studies, and Quality Assurance

The development of any analytical method must be followed by rigorous validation to ensure its performance is reliable and fit for purpose. For a compound like this compound, a validated method is essential for generating legally defensible data in regulatory contexts or for ensuring the accuracy of scientific findings.

Method Validation involves the experimental verification of several key performance characteristics:

Linearity and Range: Demonstrating a proportional relationship between the instrument's response and the analyte concentration over a specified range. nih.gov

Accuracy (Trueness): Assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. For brominated phenols, recoveries between 64% and 100% have been reported in validated methods. mssm.edu

Precision: The closeness of agreement between replicate measurements, expressed as relative standard deviation (RSD). It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSDs of less than 7.2% for brominated phenols have been achieved. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For brominated phenols, LODs in the low ng/L range are often achievable with sensitive instrumentation like GC-MS or LC-MS/MS. mssm.edunih.gov

Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix. dphen1.com

Interactive Table 3: Typical Method Validation Performance for Halogenated Phenol Analysis (Note: Data are representative of methods for analogous compounds.)

Parameter Typical Value Analytical Technique Reference
LOD 0.1–21.9 ng/L SPE-HPLC-MS/MS mssm.edu
LOD 7–22 ng L−1 SPE-GC-ECD nih.gov
Recovery 70.4–112.3% DLLME-UHPLC-MS/MS nih.gov
Recovery 59–101.4 % SPE-GC-ECD nih.gov
Precision (RSD) < 4.2% DLLME-UHPLC-MS/MS nih.gov
Precision (RSD) < 7.19% ITP-CZE nih.gov

Interlaboratory Studies (ILS), or round-robin tests, are crucial for establishing the reproducibility and transferability of a method. In an ILS, identical samples are sent to multiple laboratories for analysis using the same prescribed method. The results are statistically analyzed to assess the variability of the method when performed by different analysts in different locations with different equipment. Successful completion of an ILS is often a prerequisite for a method to be adopted as a standard or official method by organizations like ISO or the EPA. tandfonline.com While no specific ILS for this compound is documented in the searched literature, such a study would be a critical step in standardizing its analysis for widespread environmental or industrial monitoring.

Quality Assurance (QA) encompasses all the planned and systematic activities implemented within a quality system to provide confidence that a product or service will fulfill requirements for quality. traceelements.com In an analytical laboratory, QA is maintained through a robust Quality Control (QC) program. Key QC practices include:

Analysis of Blanks: Method blanks are analyzed to check for contamination from reagents, glassware, or the laboratory environment. traceelements.com

Calibration Verification: Calibration curves are verified at the beginning of each analytical run and periodically throughout. traceelements.com

Use of Control Samples: A quality control sample of known concentration is analyzed with each batch of samples to monitor the accuracy and precision of the method over time.

Certified Reference Materials (CRMs): When available, CRMs with a certified concentration of the analyte in a similar matrix are analyzed to provide an independent assessment of method accuracy.

Documentation: Meticulous recording of all procedures, results, and any deviations is essential for traceability and data defensibility.

Together, rigorous method validation, participation in interlaboratory studies, and a comprehensive QA/QC program ensure that data generated for this compound are accurate, precise, and reliable.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dibromo-4-trifluoromethylphenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of 4-trifluoromethylphenol using Br₂ or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Stoichiometric ratios (e.g., 2.2 eq Br₂ per phenolic ring position) and catalysts like FeCl₃ are critical for regioselectivity at the 2,6-positions . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity. Yield optimization requires monitoring reaction progress via TLC or HPLC, as over-bromination can occur at higher temperatures .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., absence of aromatic protons at 2,6-positions; CF₃ singlet at ~δ 120 ppm in ¹⁹F NMR). Mass spectrometry (EI-MS or HRMS) verifies molecular weight (theoretical m/z: 337.84 [M]⁺).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and intermolecular interactions. Use SHELXL for refinement and Mercury (CCDC) for visualizing hydrogen-bonding networks (e.g., O–H···Br interactions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for halogenated phenols like this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or space groups may arise from polymorphism or solvent inclusion. To address this:
  • Perform multiple recrystallizations (e.g., using ethanol/water vs. DCM/hexane) to isolate different polymorphs.
  • Compare experimental data with computational predictions (DFT-optimized geometries) .
  • Use the Cambridge Structural Database (CSD) to cross-reference similar compounds (e.g., 4-Bromo-2,6-di-tert-butylphenol ) and identify trends in halogen packing motifs.

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The strong electron-withdrawing nature of CF₃ and Br groups activates the para position (C-4) for NAS. Experimental protocols include:
  • Reacting with amines (e.g., NH₃ in THF at 80°C) to form 4-amino derivatives.
  • Monitoring reaction kinetics via UV-Vis spectroscopy to assess activation barriers.
  • Computational modeling (e.g., DFT with Gaussian 16) to map electron density surfaces and predict reactive sites .

Q. What are the challenges in analyzing intermolecular interactions of this compound in co-crystals, and how can they be addressed?

  • Methodological Answer : Steric hindrance from Br and CF₃ groups complicates co-crystal formation. Strategies include:
  • Screening co-formers (e.g., pyridine derivatives) with complementary hydrogen-bond acceptors.
  • Using differential scanning calorimetry (DSC) to identify eutectic points and phase transitions.
  • Employing Mercury’s "Packing Similarity" tool to compare co-crystal structures with parent compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.